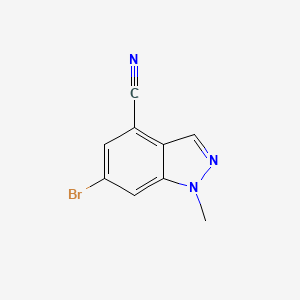

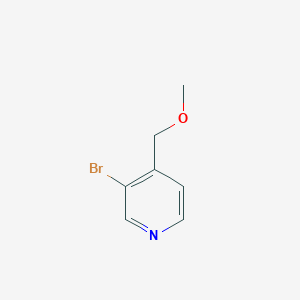

6-Bromo-1-methyl-1H-indazole-4-carbonitrile

Overview

Description

6-Bromo-1-methyl-1H-indazole-4-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H4BrN3 .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . They have shown potential to inhibit the viability of various human cancer cell lines .

Mode of Action

It’s worth noting that similar indazole derivatives have shown inhibitory activity on the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .

Biochemical Pathways

Related indazole compounds have shown to affect pathways related to cancer cell viability and angiogenesis .

Result of Action

Similar indazole derivatives have shown to hinder the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .

Properties

IUPAC Name |

6-bromo-1-methylindazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9-3-7(10)2-6(4-11)8(9)5-12-13/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNHKGUIWGVTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)